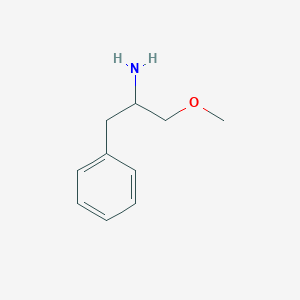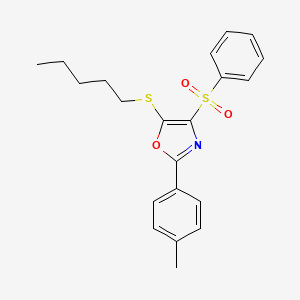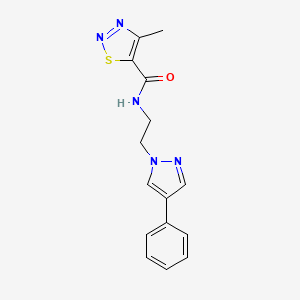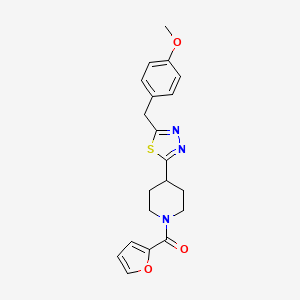
1-Methoxy-3-phenylpropan-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound of interest, 1-Methoxy-3-phenylpropan-2-amine, is a chemical structure that can be related to various research areas, including psychotomimetic amines, melanin biosynthesis inhibitors, and amination reactions. While the provided papers do not directly discuss 1-Methoxy-3-phenylpropan-2-amine, they do provide insights into similar compounds and reactions that can be extrapolated to understand the synthesis, molecular structure, chemical reactions, and physical and chemical properties of the compound .
Synthesis Analysis
The synthesis of related compounds involves various chemical reactions, including N-hydroxylation, O-demethylation, and heterocyclization. For instance, the metabolic N-hydroxylation of a psychotomimetic amine by rabbit liver microsomes has been investigated, which could provide insights into the metabolic pathways that might affect 1-Methoxy-3-phenylpropan-2-amine . Additionally, the O-demethylation of a similar psychotomimetic amine has been studied, which could relate to the metabolic fate of the methoxy groups in 1-Methoxy-3-phenylpropan-2-amine . Furthermore, the synthesis of pyrroles from heterocyclization reactions involving methoxy-containing trifluoropentenones and amines could offer a method for constructing the amine moiety in the compound of interest .
Molecular Structure Analysis
The molecular structure of 1-Methoxy-3-phenylpropan-2-amine can be inferred from studies on similar compounds. For example, the use of axially chiral methoxy-binaphthyl carboxylic acid as a chiral derivatizing agent for NMR analysis suggests that chiral centers in related amines can be analyzed using similar techniques . Additionally, the X-ray analysis of a pyrrolidine derivative provides information on the absolute configuration of asymmetric carbon atoms, which could be relevant for determining the stereochemistry of 1-Methoxy-3-phenylpropan-2-amine .
Chemical Reactions Analysis
The chemical reactivity of methoxy- and amino-substituted compounds has been explored in various contexts. The kinetics and mechanisms of reactions involving methoxyphenyl thionocarbonates with amines have been studied, which could shed light on the reactivity of the methoxy and amino groups in 1-Methoxy-3-phenylpropan-2-amine . Additionally, the catalytic amination of 1-methoxy-2-propanol over nickel-on-silica catalysts provides a direct example of how the amination reaction could be applied to synthesize the amine group in the compound of interest .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-Methoxy-3-phenylpropan-2-amine can be deduced from the properties of structurally related compounds. For instance, the study of a nitrogen analog of stilbene as a melanin production inhibitor indicates that methoxy-substituted amines can have significant biological activity, which might also be true for 1-Methoxy-3-phenylpropan-2-amine . The solubility and redox properties of a polyphenylenevinylene derivative with a triarylamine pendant group suggest that the methoxy and amino groups can influence the solubility and redox behavior of related compounds .
Relevant Case Studies
While the provided papers do not include case studies directly related to 1-Methoxy-3-phenylpropan-2-amine, they do offer insights into the synthesis and properties of similar compounds. For example, the chemoselective synthesis of pyrroles and the catalytic amination of alcohols are relevant to the synthesis of amines and could serve as case studies for the synthesis of 1-Methoxy-3-phenylpropan-2-amine. Additionally, the inhibition of melanin production by a methoxy-substituted amine could be considered a case study for the potential biological activity of the compound of interest.
科学的研究の応用
Synthesis of L-phenylalanine Derivatives
1-Methoxy-3-phenylpropan-2-amine serves as an intermediate in the synthesis of L-phenylalanine derivatives. It is prepared through the methyl-esterification of L-phenylalanine and further activated via triphosgene. The process yields four L-phenylalanine derivatives with a high yield of 90.7% to 94.2% (Gao Yu-hu, 2014).
Amination of 1-methoxy-2-propanol
The compound is also significant in the catalytic amination of 1-methoxy-2-propanol, demonstrating the potential to produce 2-amino-1-methoxypropane with over 90% selectivity. This process involves a commercial nickel-on-silica catalyst and yields several by-products, including methoxyacetone and dialkylated compounds (V. A. Bassili & A. Baiker, 1990).
O-Demethylation Study
Research on 1-Methoxy-3-phenylpropan-2-amine includes its in vitro O-demethylation. Rabbit liver homogenates were found to biotransform this amine into its monophenolic metabolites, which are enriched in their S enantiomers. This study provides insights into the metabolic pathways and potential biological activities of this compound (J. Zweig & N. Castagnoli, 1977).
Dynamic Kinetic Resolution
Another application includes the dynamic kinetic resolution of 2-Phenylpropanal derivatives to yield β-chiral primary amines. This process employs omega-transaminases and has been shown to enhance the optical purity of the resulting chiral amine, allowing access to both the (R)- and (S)-enantiomers (C. Fuchs et al., 2014).
N-Hydroxylation Research
The N-hydroxylation of 1-Methoxy-3-phenylpropan-2-amine by rabbit liver microsomes has also been studied. This research provides insights into the metabolic pathways and enzymatic interactions with this compound (J. Gal, L. Gruenke & N. Castagnoli, 1975).
Safety and Hazards
特性
IUPAC Name |
1-methoxy-3-phenylpropan-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-12-8-10(11)7-9-5-3-2-4-6-9/h2-6,10H,7-8,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAZIHZPDHJBQKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(CC1=CC=CC=C1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methoxy-3-phenylpropan-2-amine | |
CAS RN |
72296-90-3 |
Source


|
| Record name | 1-methoxy-3-phenylpropan-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B2530355.png)
![2-((3-(4-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2530356.png)



![1-Phenyl-3-[3-(pyrrolidinylsulfonyl)phenyl]pyrazole-4-carbaldehyde](/img/structure/B2530363.png)



![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(4-(tert-butyl)phenyl)methanone](/img/structure/B2530372.png)
![N-[1-(1-benzothiophen-3-yl)propan-2-yl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide](/img/structure/B2530373.png)
![5-bromo-N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2530375.png)

![N-methyl-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]sulfonylacetamide](/img/structure/B2530378.png)